molecular formula C18H21N3O4S B2868437 N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-80-0

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2868437
CAS No.: 887204-80-0
M. Wt: 375.44
InChI Key: IZAPFHJVOMPCDU-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of both dimethylphenyl and sulfamoylphenethyl groups attached to an oxalamide backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized through the reaction of oxalyl chloride with an appropriate amine, such as 2,5-dimethylaniline, under controlled conditions.

    Introduction of the Sulfamoylphenethyl Group: The sulfamoylphenethyl group can be introduced through a nucleophilic substitution reaction involving 4-sulfamoylphenethylamine and the previously synthesized oxalamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or phenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or sulfamides.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenyl)oxalamide
  • N1-(2,5-dimethylphenyl)-N2-(4-aminophenethyl)oxalamide
  • N1-(2,5-dimethylphenyl)-N2-(4-hydroxyphenethyl)oxalamide

Uniqueness

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to the presence of both dimethylphenyl and sulfamoylphenethyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(8-6-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAPFHJVOMPCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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